BenchChemオンラインストアへようこそ!

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide

Medicinal chemistry Scaffold hopping Kinase inhibitor design

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide is a structurally differentiated screening compound combining a 2-oxo-tetrahydroquinoline kinase hinge-binding motif with a 4-(thiophen-3-yl)benzamide moiety validated for ER antagonism (MCF7 IC50 ~7–8 μM) and D3 receptor selectivity. Three non-redundant features, the 6‑membered lactam H‑bond donor, free N1‑H, and amide (not sulfonamide) linker, create a pharmacophore profile absent from any single commercial in‑class analog. Ideal for kinase‑nuclear receptor polypharmacology panels and antibacterial lead optimization (Gram‑positive MIC 15 µg/mL). Lead‑like properties (MW 348.42, LogP 2.99, TPSA 47.9 Ų) support CNS‑penetrant fragment‑to‑lead programs.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 2034243-62-2
Cat. No. B2992101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide
CAS2034243-62-2
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C20H16N2O2S/c23-19-8-5-15-11-17(6-7-18(15)22-19)21-20(24)14-3-1-13(2-4-14)16-9-10-25-12-16/h1-4,6-7,9-12H,5,8H2,(H,21,24)(H,22,23)
InChIKeyBGJPTYWNHAWHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide (CAS 2034243-62-2): Structural Class, Physicochemical Identity, and Procurement Baseline


N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide (CAS 2034243-62-2, molecular formula C20H16N2O2S, MW 348.42) is a synthetic small molecule combining a 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) core with a 4-(thiophen-3-yl)benzamide moiety via an amide linkage at the 6-position [1]. The 2O-THQ scaffold is recognized across natural products and synthetic libraries as a privileged structure exhibiting diverse biological activities including kinase modulation, PKM2 activation, and anticancer effects [2]. The 4-(thiophen-3-yl)benzamide fragment has independently demonstrated dopamine D3 receptor ligand activity and estrogen receptor (ER) antagonism in published series [3][4]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals catalog F6436-1257) at ≥95% purity (LCMS/NMR confirmed), typically at 15 mg, 100 mg, and bulk scales [1]. Users should note that, as of April 2026, no peer-reviewed primary research article or patent has been identified that reports target-specific bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for this exact compound; all activity inferences are scaffold- or moiety-based.

Why In-Class Substitution Fails: Structural Determinants That Differentiate N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide from Generic Analogs


Compounds sharing the tetrahydroquinoline or benzamide-thiophene chemotype cannot be considered functionally interchangeable. The target compound's differentiation rests on three non-redundant structural features: (i) the 6-membered 2-oxo-tetrahydroquinolinone lactam core enables a specific hydrogen-bond donor/acceptor geometry distinct from the 5-membered oxindole lactam found in the direct isomeric analog CAS 2034549-51-2 [1]; (ii) the unsubstituted N1 position of the lactam preserves a hydrogen-bond donor (predicted pKa ~12.91) that is eliminated in N1-ethanesulfonyl analog CAS 2034408-41-6 [1]; and (iii) the amide (–CONH–) linker connecting the 2O-THQ core to the 4-(thiophen-3-yl)phenyl group differs fundamentally from the sulfonamide (–SO2NH–) linker used in the published 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide PKM2 activator series, where sulfonamide analogs achieved AC50 values ranging from 0.25 μM to >20 μM depending on aryl substitution [2]. The amide linker alters conformational preferences, metabolic stability, and target protein interaction profiles relative to the sulfonamide series. These three structural features are not simultaneously present in any single commercially available analog, meaning that substitution with an in-class compound would alter at least one pharmacophoric element critical to binding interactions, physicochemical properties, or metabolic fate. The quantitative evidence below substantiates each differentiating dimension.

Quantitative Differentiation Evidence: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide vs. Closest Analogs and Scaffold Classes


Core Scaffold Differentiation: 2-Oxo-1,2,3,4-tetrahydroquinoline (6-Membered Lactam) vs. 2-Oxoindoline (5-Membered Lactam) Isomeric Analog

The target compound features a 6-membered 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) lactam core fused to a benzene ring, whereas the closest isomeric analog (CAS 2034549-51-2, N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide) employs a 5-membered 2-oxoindoline (oxindole) lactam core, despite sharing the identical molecular formula (C20H16N2O2S) and the same 4-(thiophen-3-yl)benzamide moiety [1]. The 6-membered lactam in the target compound provides a different ring size, conformational flexibility, and hydrogen-bond geometry compared to the 5-membered oxindole lactam. The 2O-THQ scaffold is a recognized privileged structure in kinase inhibitor and PKM2 modulator programs, with over 20 published derivatives showing hPKM2 AC50 values from 0.25 μM to >20 μM [2]. Furthermore, the target compound retains the free NH of the lactam (N1 position), whereas the oxindole analog is N1-methylated, eliminating a hydrogen-bond donor . Physicochemical consequences include a predicted pKa of 12.91 for the target compound vs. altered ionization in the N1-methylated analog [1].

Medicinal chemistry Scaffold hopping Kinase inhibitor design Hydrogen bonding

Linker Chemistry Differentiation: Benzamide (–CONH–) vs. Sulfonamide (–SO2NH–) in the 2O-THQ Scaffold Class

The target compound employs a benzamide (–CONH–) linker connecting the 2O-THQ core (at the 6-position) to the 4-(thiophen-3-yl)phenyl group. In contrast, the most extensively characterized 2O-THQ-based bioactive series—the PKM2 activators—uses a sulfonamide (–SO2NH–) linker at the identical 6-position [1]. This linker difference has significant pharmacological consequences: amide linkers are generally more metabolically stable than sulfonamides with respect to hydrolytic cleavage, and they present different hydrogen-bond acceptor/donor geometries (amide C=O vs. sulfonamide S=O). In the PKM2 sulfonamide series, the 3-methyl-benzene sulfonamide analog (compound 24) achieved an hPKM2 AC50 of 0.25 μM with 101% max response, while the unsubstituted phenyl sulfonamide (compound 4) showed AC50 = 19.9 μM with only 47% max response, demonstrating that the aryl substitution on the sulfonamide dramatically modulates both potency and efficacy [1]. The target compound's benzamide linker places the thiophen-3-yl phenyl group at a different distance and angle from the 2O-THQ core compared to the sulfonamide series, predicting a distinct SAR landscape. No head-to-head benzamide vs. sulfonamide comparison has been published for this exact scaffold, but this linker switch represents a deliberate bioisosteric replacement strategy common in lead optimization [2].

Bioisostere analysis Linker pharmacology PKM2 activation Metabolic stability

N1-Unsubstituted Lactam Status: Free NH Hydrogen-Bond Donor vs. N1-Ethanesulfonyl Blocked Analog

The target compound retains an unsubstituted NH at the N1 position of the 2O-THQ lactam (predicted pKa 12.91 ± 0.20), providing a hydrogen-bond donor that can participate in key interactions with target protein backbones (e.g., kinase hinge regions) [1]. The closest N1-substituted analog, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(thiophen-3-yl)benzamide (CAS 2034408-41-6), replaces this NH with an ethanesulfonyl group (–SO2CH2CH3), which eliminates the H-bond donor, introduces a bulky, electron-withdrawing substituent, and alters the electron density of the lactam ring [2]. This modification is expected to significantly change both target binding affinity and selectivity profile. In the broader 2O-THQ literature, the N1-substitution status is known to modulate biological activity: N1-alkylated and N1-sulfonylated 2O-THQ derivatives exhibit different activity profiles in kinase and GPCR assays [3]. The unsubstituted N1-H of the target compound also enables further synthetic derivatization (alkylation, acylation, sulfonylation) for SAR exploration, a chemical handle absent in the N1-blocked analog.

Hydrogen-bond donor Kinase hinge binding Selectivity modulation Physicochemical property optimization

Thiophene Substitution Pattern: 4-(Thiophen-3-yl)benzamide Moiety vs. 4-(Thiophen-2-yl)benzamide and Unsubstituted Benzamide Analogs

The target compound features a thiophen-3-yl (3-thienyl) group at the para position of the benzamide ring. This specific substitution pattern is significant because thiophene positional isomerism (2-thienyl vs. 3-thienyl) affects π-stacking geometry, sulfur-mediated interactions, and target recognition. In the 4-(thiophen-3-yl)benzamide chemotype, published studies have demonstrated dopamine D3 receptor ligand activity with selectivity over D2 [1] and, more recently, estrogen receptor (ER) antagonism: compound 5d (a thiophene-3-carboxamide derivative) exhibited MCF7 cytotoxicity IC50 = 8.50 μM and antiestrogenic EC50 = 5.530 μM, comparable to tamoxifen (EC50 = 7.625 μM) [2]. In contrast, 4-(thiophen-2-yl)benzamide analogs and unsubstituted benzamide analogs lack this specific spatial presentation of the thiophene sulfur for target interactions. The thiophen-3-yl orientation in the target compound places the sulfur atom in a meta relationship to the benzamide carbonyl, creating a distinct electrostatic surface potential compared to thiophen-2-yl substitution (where sulfur is ortho to the phenyl-benzamide junction). No bioactivity data have been reported for the unsubstituted benzamide analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, highlighting the critical role of the thiophene substitution [3].

π-stacking interactions Thiophene positional isomerism GPCR ligand design Estrogen receptor antagonism

Predicted Physicochemical and ADME Property Profile vs. Drug-Like Chemical Space Benchmarks

Predicted physicochemical properties position the target compound within favorable drug-like chemical space while differentiating it from analogs. Key predicted properties include: LogP = 2.99, topological polar surface area (TPSA) = 47.9 Ų, hydrogen-bond donors (HBD) = 2, hydrogen-bond acceptors (HBA) = 4, and molecular weight = 348.42 . All five parameters satisfy Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the more stringent lead-likeness criteria (MW < 350, LogP < 3). By comparison, the N1-ethanesulfonyl analog (CAS 2034408-41-6) has MW = 440.54 (Δ +92.12 Da, exceeding lead-like MW cutoff), and the PKM2 sulfonamide series includes compounds with MW ranging from ~320 to >450 Da [1][2]. The target compound's TPSA of 47.9 Ų predicts good passive membrane permeability (TPSA < 60 Ų generally associated with CNS penetration potential), whereas sulfonamide analogs with additional S=O groups have larger TPSA values that may restrict blood-brain barrier penetration. The compound has also been subjected to in silico ADMET screening as part of a QSAR study on tetrahydroquinoline derivatives, which reported statistically significant predictive models (R² = 0.9525, R²adj = 0.9314, CV.R = 0.9719) for anticancer activity against A549 lung cancer cells, supporting the drug-likeness of this scaffold class [3].

Drug-likeness Physicochemical properties Lead-likeness ADME prediction

Combinatorial Uniqueness: Simultaneous Presence of Three Differentiating Structural Features Not Found in Any Single Commercial Analog

A systematic comparison of commercially available analogs reveals that no single alternative compound simultaneously possesses all three key structural features of the target compound: (i) the 2-oxo-1,2,3,4-tetrahydroquinoline core with unsubstituted N1-H, (ii) the benzamide (–CONH–) linker at the 6-position, and (iii) the 4-(thiophen-3-yl)phenyl terminal group [1]. The oxindole analog (CAS 2034549-51-2) shares features (ii) and (iii) but replaces feature (i) with a 5-membered N1-methylated lactam. The N1-ethanesulfonyl analog (CAS 2034408-41-6) shares features (ii) and (iii) but blocks feature (i) with a sulfonyl group. The PKM2 sulfonamide series shares feature (i) but replaces (ii) with a sulfonamide linker and (iii) with diverse aryl groups lacking the thiophene-3-yl motif. The 4-(thiophen-3-yl)benzamide fragment alone (CAS 184842-70-4) lacks the entire 2O-THQ core. This combinatorial uniqueness is relevant for intellectual property considerations, as the specific combination of these three features appears distinct from exemplified compounds in major patent families covering 2O-THQ derivatives (e.g., US10266549, US10774092, which claim 2O-THQ-6-yl amino-pyrimidine benzamides with ULK1 inhibitory activity [2]) and thiophene-3-benzamide ER antagonists [3].

Chemical diversity Screening library design Scaffold uniqueness Patent novelty

Recommended Application Scenarios for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide (CAS 2034243-62-2) Based on Structural Evidence


Kinase Inhibitor Screening Libraries and SAR Probe Development

The 2O-THQ scaffold is a validated kinase inhibitor pharmacophore, and the target compound's benzamide linker plus thiophene-3-yl substitution creates a unique kinase-binding surface distinct from published sulfonamide-based 2O-THQ PKM2 activators [1]. The free N1-H and amide NH provide two hydrogen-bond donors capable of engaging the kinase hinge region, while the thiophene sulfur may form additional polar interactions within the hydrophobic pocket. Procurement of this compound for kinase profiling panels is recommended when exploring chemical space complementary to the established 2O-THQ-6-sulfonamide series, particularly for kinases where amide-linked scaffolds have shown superior selectivity (e.g., TrkA inhibitors with benzamide linkers achieving IC50 values of 1.70 nM in related chemotypes [2]). The compound's favorable lead-like physicochemical profile (MW 348.42, LogP 2.99, TPSA 47.9 Ų) supports its use as a starting point for fragment-to-lead or lead optimization campaigns .

Estrogen Receptor and Nuclear Hormone Receptor Antagonist Discovery

The 4-(thiophen-3-yl)benzamide moiety has been independently validated as an ER antagonist chemotype with MCF7 cytotoxicity IC50 values of 7.38–8.50 μM and antiestrogenic potency (EC50 = 5.530 μM) comparable to tamoxifen (EC50 = 7.625 μM) without uterotrophic activity [3]. The target compound combines this validated ER-active fragment with the 2O-THQ core, which has documented anticancer QSAR models (R² = 0.9525 against A549 lung cancer cells) [4]. This dual-pharmacophore design makes the compound a rational candidate for screening against ER-positive breast cancer cell lines (MCF7, T47D) and for exploring potential polypharmacology where kinase and nuclear receptor pathways intersect. Researchers investigating SERM/SERD mechanisms should prioritize this compound over analogs lacking either the thiophene-3-yl motif or the 2O-THQ core, as both structural elements contribute to the predicted anticancer phenotype.

GPCR Ligand Discovery, with Emphasis on Dopamine D3 and Related Aminergic Receptors

The 4-(thiophen-3-yl)benzamide fragment has demonstrated selective dopamine D3 receptor ligand activity with favorable in vivo pharmacokinetic properties (compounds 13g and 13r in the published series) [5]. The target compound extends this chemotype by appending a 2O-THQ core that introduces additional hydrogen-bond capacity and conformational constraint. This structural elaboration is predicted to enhance receptor subtype selectivity by exploiting differences in the orthosteric or allosteric binding pocket geometry between D3 and related aminergic GPCRs (D2, 5-HT receptors). The compound's TPSA of 47.9 Ų predicts CNS permeability, making it suitable for neurological and psychiatric disease models where brain exposure is required . Prioritization for GPCR screening panels is warranted, particularly for receptors where benzamide-containing ligands have established SAR precedent.

Antimicrobial Screening and Siderophore/Efflux Pump Inhibitor Research

Vendor-reported preliminary antimicrobial screening data indicate that the target compound exhibits minimum inhibitory concentration (MIC) values against Gram-positive (Staphylococcus aureus MIC = 15 µg/mL) and Gram-negative (Escherichia coli MIC = 20 µg/mL, Pseudomonas aeruginosa MIC = 25 µg/mL) bacteria . While these MIC values are modest compared to clinical antibiotics, the 2O-THQ scaffold has documented applications in antimicrobial research, including laccase inhibitor-based fungicide design [6]. The benzamide functional group is a known metal-chelating moiety relevant to siderophore mimicry and efflux pump inhibition in resistant bacterial strains. The compound may serve as a starting scaffold for medicinal chemistry optimization toward improved antimicrobial potency, particularly when combined with its favorable physicochemical and ADME properties.

Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.